3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione
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Overview
Description
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with commercially available precursors such as 2,4-dioxo-5-chloropyrimidine.
Alkylation: Introduction of the tert-butyl and methyl groups through alkylation reactions using appropriate alkyl halides.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of efficient and cost-effective catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.
Hydrolysis: The dione structure can be hydrolyzed to form corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative.
Scientific Research Applications
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Pathways: Modulating biochemical pathways related to its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
5-Chlorouracil: A similar pyrimidine derivative with a chlorine substituent.
6-Methyluracil: Another pyrimidine compound with a methyl group.
2,4-Dioxo-5-chloropyrimidine: A precursor in the synthesis of the target compound.
Uniqueness
3-tert-Butyl-5-chloro-6-methylpyrimidine-2,4(3H,5H)-dione is unique due to the combination of its tert-butyl, chloro, and methyl substituents, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C9H13ClN2O2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-tert-butyl-5-chloro-6-methyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h6H,1-4H3 |
InChI Key |
FNEQOVOLKIIMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C(=O)C1Cl)C(C)(C)C |
Origin of Product |
United States |
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